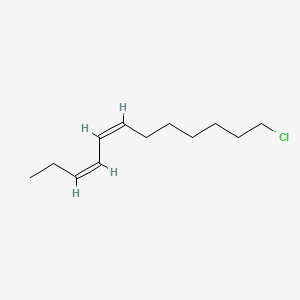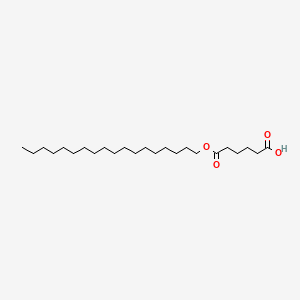
Hexanedioic acid, octadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, octadecyl ester is an organic compound with the molecular formula C24H48O2. It is also known as octadecyl adipate. This compound is an ester formed from hexanedioic acid (adipic acid) and octadecanol (stearyl alcohol). Esters like this compound are commonly used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid, octadecyl ester can be synthesized through the esterification reaction between hexanedioic acid and octadecanol. The reaction typically involves heating the carboxylic acid (hexanedioic acid) with the alcohol (octadecanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Hexanedioic acid+Octadecanol→Hexanedioic acid, octadecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, octadecyl ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanedioic acid and octadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products
Hydrolysis: Hexanedioic acid and octadecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, octadecyl ester has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized as a lubricant and anti-wear agent in the production of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of hexanedioic acid, octadecyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular membranes and proteins without causing adverse reactions.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, octadecyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, ethyl ester: Used as a flavoring agent and solvent.
Hexanedioic acid, butyl ester: Employed as a plasticizer and in the production of synthetic lubricants.
Hexanedioic acid, methyl ester: Utilized in the synthesis of polymers and resins.
The uniqueness of this compound lies in its long alkyl chain, which imparts superior lubricating properties and biocompatibility compared to shorter-chain esters.
Eigenschaften
CAS-Nummer |
90604-96-9 |
|---|---|
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
6-octadecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C24H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26/h2-22H2,1H3,(H,25,26) |
InChI-Schlüssel |
ABXNBKQSDWIZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
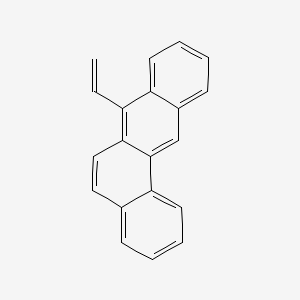



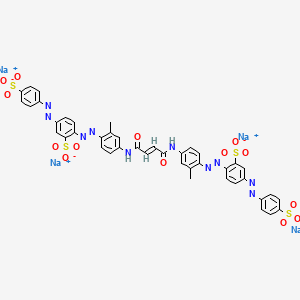
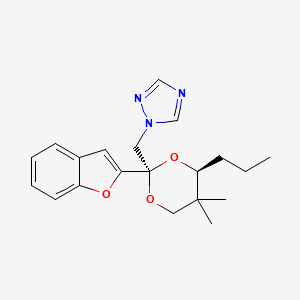


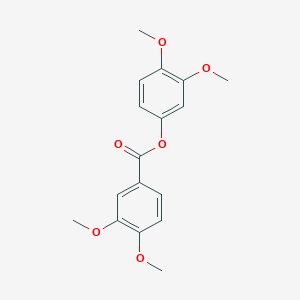
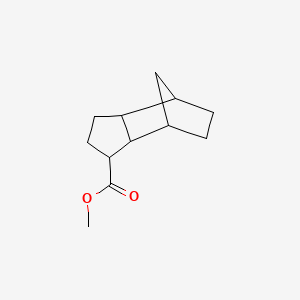
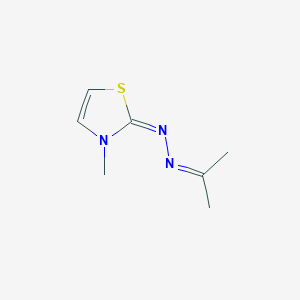
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
